molecular formula C6H8N2O3 B6230477 ethyl 4-amino-1,2-oxazole-3-carboxylate CAS No. 1043389-19-0

ethyl 4-amino-1,2-oxazole-3-carboxylate

Cat. No.: B6230477
CAS No.: 1043389-19-0
M. Wt: 156.14 g/mol
InChI Key: ONTSEXDZCMYQRG-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1,2-oxazole-3-carboxylate is a heterocyclic organic compound featuring an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-1,2-oxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of ethyl 2-cyanoacetate with hydroxylamine hydrochloride, followed by subsequent reactions to introduce the amino group at the 4-position. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over temperature and reaction time, as well as the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Condensation Reactions: The carboxylate group can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 4-amino-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 4-amino-1,2-oxazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 4-amino-1,2-oxazole-3-carboxylate can be compared with other oxazole derivatives, such as:

    Ethyl 2-amino-1,3-oxazole-4-carboxylate: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.

    Ethyl 3-amino-1,2-oxazole-4-carboxylate: Another isomer with variations in reactivity and applications.

Properties

CAS No.

1043389-19-0

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

ethyl 4-amino-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C6H8N2O3/c1-2-10-6(9)5-4(7)3-11-8-5/h3H,2,7H2,1H3

InChI Key

ONTSEXDZCMYQRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC=C1N

Purity

95

Origin of Product

United States

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